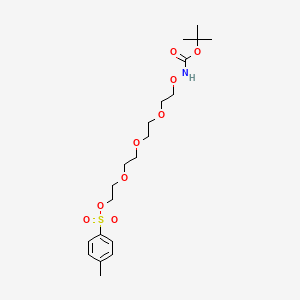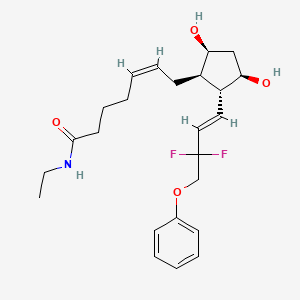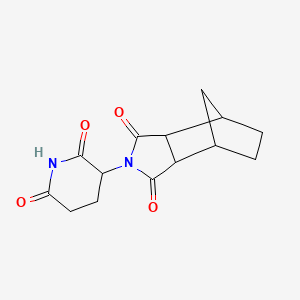
Boc-Aminooxy-PEG4-Tos
Overview
Description
Boc-Aminooxy-PEG4-Tos is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
The synthesis of Boc-Aminooxy-PEG4-Tos involves the use of a PEG-based linker. The linker connects two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The tosyl group is a very good leaving group for nucleophilic substitution reactions .Molecular Structure Analysis
The molecular formula of Boc-Aminooxy-PEG4-Tos is C20H33NO9S . It contains a t-Boc-Aminooxy group and a tosyl group . The protected amine can be deprotected under mild acidic conditions .Chemical Reactions Analysis
Boc-Aminooxy-PEG4-Tos is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
The molecular weight of Boc-Aminooxy-PEG4-Tos is 463.6 g/mol . It is a crosslinker containing a t-Boc-Aminooxy group and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
Medical Research
“Boc-Aminooxy-PEG4-Tos” is used in various aspects of medical research . Its unique properties make it a valuable tool in the development of new treatments and therapies.
Drug Release
This compound plays a significant role in drug release . It can be used to modify drugs to improve their stability, solubility, and delivery, enhancing their therapeutic effectiveness.
Nanotechnology
“Boc-Aminooxy-PEG4-Tos” has applications in nanotechnology . It can be used in the creation of nanoscale devices and materials, contributing to advancements in this field.
New Materials Research
This compound is used in the research and development of new materials . It can contribute to the synthesis of innovative materials with improved properties and functionalities.
Cell Culture
“Boc-Aminooxy-PEG4-Tos” is used in cell culture studies . It can help in the growth and maintenance of cells in controlled conditions, aiding in biological and medical research.
Ligand and Polypeptide Synthesis Support
The compound is used in the study of ligand and polypeptide synthesis . It can support the production of these molecules, which are crucial in various biological processes.
Graft Polymer Compounds
“Boc-Aminooxy-PEG4-Tos” is used in the creation of graft polymer compounds . These are special types of polymers with branches of different polymers attached to the main chain.
PEG-Modified Functional Coatings
The compound is used in the development of polyethylene glycol (PEG)-modified functional coatings . These coatings can enhance the properties of various materials, making them more suitable for specific applications.
PROTAC Linker
“Boc-Aminooxy-PEG4-Tos” is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are used for targeted protein degradation .
Mechanism of Action
Target of Action
Boc-Aminooxy-PEG4-Tos is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation .
Mode of Action
Boc-Aminooxy-PEG4-Tos operates by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of Boc-Aminooxy-PEG4-Tos is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, maintaining cellular homeostasis. By linking an E3 ubiquitin ligase ligand to a target protein ligand, Boc-Aminooxy-PEG4-Tos facilitates the ubiquitination and subsequent degradation of the target protein .
Result of Action
The primary result of Boc-Aminooxy-PEG4-Tos’s action is the selective degradation of target proteins . By exploiting the ubiquitin-proteasome system, it can modulate protein levels within the cell, potentially leading to various molecular and cellular effects depending on the specific target protein.
Future Directions
properties
IUPAC Name |
2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO9S/c1-17-5-7-18(8-6-17)31(23,24)29-16-14-27-12-10-25-9-11-26-13-15-28-21-19(22)30-20(2,3)4/h5-8H,9-16H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJUQOOWAYCBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCONC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-{(1s)-1-[3-Fluoro-4-(Trifluoromethoxy)phenyl]-2-Methoxyethyl}-7-Methoxy-2-Oxo-2,3-Dihydropyrido[2,3-B]pyrazine-4(1h)-Carboxamide](/img/structure/B611127.png)
![4-((9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B611128.png)
![[(1R,2S,4R)-4-[[5-[[4-((1R)-7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthien-2-yl]carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B611129.png)





